P2X4 Receptor Antagonism
In a head-to-head comparison of P2X4 antagonist activity in the same cellular assay (human 1321N1 cells, calcium influx), the target compound 1-(4-bromobenzyl)-2-carboxypiperidine exhibits an IC50 of 8,340 nM (8.34 µM), which is approximately 77-fold less potent than the non-carboxylate analog 1-(4-bromobenzyl)piperidine (IC50 = 108 nM) [1][2]. This stark difference demonstrates that the 2-carboxylic acid moiety is highly deleterious to P2X4 receptor engagement, likely due to electrostatic repulsion or steric clash in the binding pocket.
| Evidence Dimension | Antagonist activity at human P2X4 receptor |
|---|---|
| Target Compound Data | IC50 = 8.34 µM (8,340 nM) |
| Comparator Or Baseline | 1-(4-Bromobenzyl)piperidine: IC50 = 108 nM |
| Quantified Difference | 77-fold lower potency (8,340 nM / 108 nM = 77.2x) |
| Conditions | Human 1321N1 cells expressing P2X4; inhibition of ATP-induced intracellular Ca2+ influx; 30 min preincubation; Fluo-4 AM fluorescence readout |
Why This Matters
For researchers targeting P2X4, the non-carboxylate analog is unequivocally superior; the target compound should only be selected if the carboxylate is required for a separate synthetic or targeting purpose.
- [1] BindingDB. BDBM50596636 (CHEMBL5181561) – Antagonist activity at human P2X4 receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596636 View Source
- [2] BindingDB. BDBM50506158 (CHEMBL4521594) – Antagonist activity at human P2X4 receptor. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50506158 View Source
